

# Application Notes and Protocols for LiHMDS-Catalyzed Cross-Coupling Reactions

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Compound of Interest		
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These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is a strong, non-nucleophilic base that has proven to be highly effective in facilitating a variety of palladium-catalyzed cross-coupling reactions, offering advantages in terms of reactivity, selectivity, and functional group tolerance.[1][2][3][4] This document focuses on three key applications: the Sonogashira coupling of aryl fluorides, the Buchwald-Hartwig amination of aryl halides, and the  $\alpha$ -arylation of carbonyl compounds.

# LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The use of LiHMDS has enabled the efficient coupling of challenging aryl fluorides, which are often unreactive under traditional Sonogashira conditions.[5][6][7] This copper-free method avoids the use of exogenous ligands and excess amines, presenting a greener and more operationally simple alternative.[5]

## **Reaction Principle**

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl fluoride to a Pd(0) species, followed by deprotonation of the terminal alkyne by LiHMDS,



transmetalation, and reductive elimination to afford the internal alkyne product.[5] LiHMDS plays a dual role, acting as a strong base to deprotonate the alkyne and as a promoter where the formation of a strong Li-F bond is believed to be a key driving force for the reaction.[5]

# **Quantitative Data Summary**

The following table summarizes the substrate scope for the LiHMDS-promoted Sonogashira coupling of various aryl fluorides with terminal alkynes.



Entry	Aryl Fluoride	Terminal Alkyne	Product	Yield (%)
1	4-Fluoroanisole	Phenylacetylene	4-Methoxy-1-(2- phenylethynyl)be nzene	95
2	1-Fluoro-4- (trifluoromethyl)b enzene	Phenylacetylene	1-(2- Phenylethynyl)-4 - (trifluoromethyl)b enzene	82
3	4- Fluorobenzonitril e	Phenylacetylene	4-(2- Phenylethynyl)be nzonitrile	91
4	1-Fluoro-4- nitrobenzene	Phenylacetylene	1-Nitro-4-(2- phenylethynyl)be nzene	75
5	4- Fluoroacetophen one	Phenylacetylene	1-(4-(2- Phenylethynyl)ph enyl)ethan-1-one	88
6	4-Fluorotoluene	1-Octyne	1-Methyl-4-(oct- 1-yn-1- yl)benzene	92
7	2-Fluoropyridine	Phenylacetylene	2-(2- Phenylethynyl)py ridine	85

# **Experimental Protocol**

#### Materials:

- Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>)
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)



- · Aryl fluoride
- Terminal alkyne
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
- Magnetic stirrer and heating plate

#### Procedure:

- To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 3 mol%).
- Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add the aryl fluoride (1.0 equiv) and the terminal alkyne (1.2 equiv) to the Schlenk tube under the inert atmosphere.
- Add anhydrous THF via syringe.
- Add the LiHMDS solution (2.0 equiv) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to 110 °C and stir for 15 hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to obtain the desired internal alkyne.[5]

### **Reaction Workflow**



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Workflow for LiHMDS-Promoted Sonogashira Coupling.

# **LiHMDS-Mediated Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines. LiHMDS is frequently employed as a strong, non-nucleophilic base in these reactions, proving particularly effective for the coupling of a wide range of amines with various aryl and heteroaryl halides.[6][8][9][10][11][12]

## **Reaction Principle**

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine. Deprotonation of the coordinated amine by LiHMDS forms a palladium-amido complex, which then undergoes reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst.[6][11]

## **Quantitative Data Summary**

The following table illustrates the scope of the LiHMDS-mediated Buchwald-Hartwig amination with various aryl halides and amines.



Entry	Aryl Halide	Amine	Ligand	Product	Yield (%)
1	4- Bromotoluen e	Morpholine	RuPhos	4-Methyl-1- (morpholin-4- yl)benzene	95
2	4- Chloroanisole	Aniline	BrettPhos	4-Methoxy-N- phenylaniline	88
3	3- Bromopyridin e	Piperidine	XPhos	3-(Piperidin- 1-yl)pyridine	92
4	2- Chlorobenzot hiazole	Dibutylamine	XPhos	N,N- Dibutylbenzo[ d]thiazol-2- amine	97[3]
5	5- Bromoindole	Aniline	XPhos	5- Anilinoindole	85[3]
6	4-Bromo- N,N- dimethylanilin e	n-Butylamine	RuPhos	N¹,N¹,4- Trimethyl-N⁴- butylbenzene -1,4-diamine	90
7	1-Bromo-4- (trifluorometh yl)benzene	Pyrrolidine	BrettPhos	1-(Pyrrolidin- 1-yl)-4- (trifluorometh yl)benzene	93

# **Experimental Protocol**

#### Materials:

- Palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) or a combination of a palladium source (e.g., Pd2(dba)3) and a ligand (e.g., RuPhos, BrettPhos, XPhos)
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)



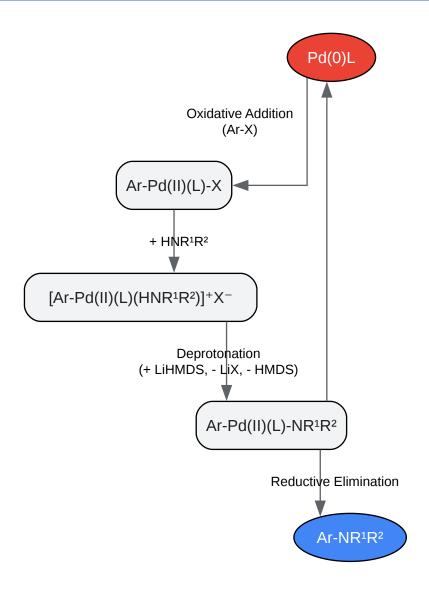
- Aryl halide
- Amine
- Anhydrous solvent (e.g., THF, toluene, or 1,4-dioxane)
- Standard glassware for inert atmosphere reactions

#### Procedure:

- In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol %) and the aryl halide (1.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Add the amine (1.2 equiv) and the anhydrous solvent.
- Add the LiHMDS solution (1.5-2.5 equiv) to the reaction mixture.
- Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired Narylated amine.[1][8][10]

## **Catalytic Cycle**





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Catalytic Cycle for Buchwald-Hartwig Amination.

# LiHMDS-Promoted α-Arylation of Carbonyl Compounds

The  $\alpha$ -arylation of carbonyl compounds is a fundamental transformation for the synthesis of molecules containing  $\alpha$ -aryl carbonyl motifs, which are prevalent in pharmaceuticals and natural products. The use of LiHMDS as a base facilitates the formation of lithium enolates, which can then undergo palladium-catalyzed coupling with aryl halides.[1][2][4][5][13][14][15] [16]



## **Reaction Principle**

The reaction involves the deprotonation of the  $\alpha$ -carbon of a carbonyl compound by LiHMDS to form a lithium enolate. This enolate then participates in a palladium-catalyzed cross-coupling reaction with an aryl halide. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (in this case, from the lithium enolate to the palladium center), and reductive elimination.[13]

## **Quantitative Data Summary**

The following table presents the scope of the LiHMDS-promoted  $\alpha$ -arylation of various ketones and esters.



Entry	Carbonyl Compound	Aryl Halide	Ligand	Product	Yield (%)
1	Propiopheno ne	4- Chlorotoluen e	DtBPF	1-Phenyl-2- (p- tolyl)propan- 1-one	95[15]
2	Acetophenon e	4- Bromoanisole	P(t-Bu)₃	2-(4- Methoxyphen yl)-1- phenylethan- 1-one	89
3	Cyclohexano ne	4- Bromobenzo nitrile	BINAP	2-(4- Cyanophenyl) cyclohexan- 1-one	85
4	tert-Butyl acetate	4- Bromotoluen e	QPhos	tert-Butyl 2- (p- tolyl)acetate	91
5	tert-Butyl propionate	2- Bromonaphth alene	P(t-Bu)₃	tert-Butyl 2- (naphthalen- 2- yl)propanoate	87
6	N,N- Dimethylacet amide	4- Chlorobenzot rifluoride	RuPhos	2-(4- (Trifluorometh yl)phenyl)- N,N- dimethylaceta mide	82
7	Ethyl isobutyrate	4- Bromoacetop henone	XPhos	Ethyl 2-(4- acetylphenyl) -2- methylpropan oate	78



## **Experimental Protocol**

#### Materials:

- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>)
- Phosphine ligand (e.g., P(t-Bu)<sub>3</sub>, RuPhos, XPhos)
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
- Carbonyl compound (ketone or ester)
- · Aryl halide
- Anhydrous solvent (e.g., THF or toluene)
- Standard glassware for inert atmosphere reactions

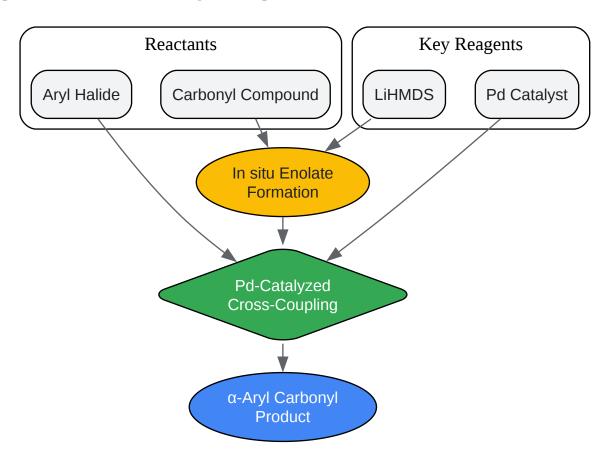
#### Procedure:

- To an oven-dried Schlenk tube, add the palladium catalyst (1-2 mol %) and the phosphine ligand (2-4 mol %).
- Seal the tube, and evacuate and backfill with an inert gas.
- Add the aryl halide (1.0 equiv) and the anhydrous solvent.
- In a separate flask under an inert atmosphere, dissolve the carbonyl compound (1.2 equiv) in anhydrous THF.
- Cool the carbonyl solution to -78 °C and add the LiHMDS solution (1.2 equiv) dropwise to generate the lithium enolate.
- After stirring for 30 minutes at -78 °C, transfer the enolate solution to the Schlenk tube containing the catalyst and aryl halide via cannula.
- Allow the reaction to warm to room temperature or heat as required (typically 25-80 °C).
- Stir the reaction until completion, as monitored by TLC or GC-MS.



- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the crude product by column chromatography.[1][16]

## **Logical Relationship Diagram**



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Key Steps in LiHMDS-Promoted  $\alpha$ -Arylation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.



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